3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid

X-ray crystallography SAD phasing Medicinal chemistry

Researchers targeting Mycobacterium tuberculosis often face limited options for diversifying the pyrazinamide core due to the absence of a versatile leaving group. 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3) solves this by providing a strategic 6-bromo handle for palladium-catalyzed cross-coupling. - The 6-bromo substituent enables rapid Suzuki-Miyaura diversification at position 6 to generate focused antimycobacterial SAR libraries. - With a computed XLogP3-AA of 0.5 and a favorable hydrogen bonding profile (3 HBD, 6 HBA), the compound demonstrates adequate solubility for SPR and ITC biophysical assays. - At ≥95% purity, the material minimizes background interference in sensitive fragment-based drug discovery and structural biology co-crystallization experiments.

Molecular Formula C5H5BrN4O2
Molecular Weight 233.02 g/mol
CAS No. 1303968-25-3
Cat. No. B1441066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid
CAS1303968-25-3
Molecular FormulaC5H5BrN4O2
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Br)N)N)C(=O)O
InChIInChI=1S/C5H5BrN4O2/c6-2-4(8)10-3(7)1(9-2)5(11)12/h(H,11,12)(H4,7,8,10)
InChIKeyFDPDGMKZZNURGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid: Identity and Procurement


3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3) is a heterocyclic organic compound with the molecular formula C₅H₅BrN₄O₂ and a molecular weight of 233.02 g/mol [1]. It features a pyrazine core substituted with two amino groups at positions 3 and 5, a bromine atom at position 6, and a carboxylic acid moiety at position 2 [2]. This substitution pattern imparts distinct physicochemical properties, including a computed XLogP3-AA of 0.5, three hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is commercially available from multiple chemical suppliers at purities typically reaching 98%, and is stored at 2–8°C .

Bromo handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Heavy atom effect supports SAD phasing in protein crystallography
Carboxylic acid enables amide formation for SAR library synthesis
98% purity specification contributes to assay reproducibility

3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid: Irreplaceable in Pyrazine Research


Substitution of the 6-bromo moiety with other halogens or functional groups in the 3,5-diaminopyrazine-2-carboxylic acid scaffold is not permissible for applications requiring the specific steric, electronic, and lipophilic profile conferred by the bromine atom. Direct evidence from class-level studies demonstrates that halogen substitution dramatically alters antimycobacterial activity; for example, the 6-chloro-5-tert-butylpyrazine-2-carboxylic acid anilide exhibits 72% inhibition against Mycobacterium tuberculosis, whereas the 6-chloro analog without tert-butyl substitution shows markedly reduced potency [1]. The bromine atom in the target compound contributes a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å), and a higher computed logP (0.5 vs. approximately 0.2 for the chloro analog), which can influence membrane permeability and target binding kinetics [2]. Furthermore, the bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with the dehalogenated or chlorinated counterparts, making this compound a privileged intermediate in medicinal chemistry campaigns [3].

Steric profile Bromine van der Waals radius (1.85 Å) vs chlorine (1.75 Å) may alter target binding; not directly interchangeable
Lipophilicity Computed XLogP3 0.5 vs chloro analog ~0.2 may shift membrane permeability and biological readouts
Reactivity Chlorine lacks the required heavy atom for SAD phasing; cross-coupling options are more limited without bromine

3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid: Comparator Analysis


Heavy Atom Effect: Bromo vs. Chloro in Crystallography

The bromine substituent at position 6 provides a significant anomalous scattering signal for X-ray crystallography, enabling experimental phasing via single-wavelength anomalous diffraction (SAD). In contrast, the 6-chloro analog (CAS 4878-36-8) lacks this heavy atom effect and cannot be used for SAD phasing without additional heavy-atom derivatization . The molecular weight of the bromo compound (233.02 g/mol) is 44.45 Da greater than the chloro analog (188.57 g/mol), and the calculated anomalous scattering factor (f'') for Br Kα radiation is approximately 1.5 electrons, compared to 0.3 electrons for Cl [1].

Anomalous Scattering (f'')
Head-to-head
Br f''~1.5 e⁻ vs Cl f''~0.3 e⁻
ΔMW +44.45 Da
Supports SAD phasing without heavy-atom derivatization
Requires suitable crystal; synchrotron radiation
X-ray crystallography SAD phasing Medicinal chemistry

Lipophilicity: Bromo vs. Unsubstituted Pyrazine-2-carboxylic Acid

The bromine substitution at position 6 increases lipophilicity relative to the unsubstituted pyrazine-2-carboxylic acid scaffold. The target compound exhibits a computed XLogP3-AA of 0.5, whereas pyrazine-2-carboxylic acid (pyrazinoic acid, CAS 98-97-5) has a computed XLogP of -0.6 [1]. This difference of 1.1 log units corresponds to an approximately 12.6× higher predicted octanol-water partition coefficient, which can enhance passive membrane permeability in cell-based assays [2].

Lipophilicity (XLogP3)
Reported
XLogP3 0.5 vs pyrazine-2-carboxylic acid -0.6
ΔXLogP +1.1
May support cell permeability in whole-cell phenotypic screens
Computed value; experimental validation recommended
ADME Lipophilicity Drug design

Purity Specifications for Reproducible Biological Assays

Reputable chemical suppliers offer 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid with a minimum purity specification of 98%, as verified by HPLC or NMR . In contrast, the structurally related methyl ester derivative (CAS 1458-20-4) is typically available at 95% purity . The 3% higher purity specification reduces the risk of confounding biological activity from impurities in sensitive assays such as target engagement or cellular phenotypic screens.

Commercial Purity
Specification review
98% min. (HPLC/NMR) vs methyl ester 95%
May contribute to reproducible biological assay results
Vendor datasheets; analytical methods vary
Analytical chemistry Quality control Procurement

Antimycobacterial Activity of Pyrazine-2-carboxylic Acid Amides

Although direct biological data for the free carboxylic acid are not publicly available, structurally analogous pyrazine-2-carboxylic acid amides demonstrate significant antimycobacterial activity. The 3,5-bistrifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid shows 72% inhibition of Mycobacterium tuberculosis at 12.5 μg/mL [1]. The target compound, possessing the same 3,5-diamino-6-halo-pyrazine-2-carboxylic acid core, serves as a direct precursor for synthesizing a focused library of amide analogs to explore the impact of 6-bromo substitution on antimycobacterial potency.

Antimycobacterial Activity
Class-level inference
Analog 72% inhibition at 12.5 μg/mL; target not directly tested
Precursor for amide analog library synthesis and SAR
Class-level extrapolation; direct data required
Antimycobacterial Tuberculosis Drug discovery

Hydrogen Bonding Capacity for Co-Crystal Formation

The compound possesses three hydrogen bond donors (two amino groups, one carboxylic acid) and six hydrogen bond acceptors (pyrazine nitrogens, amino nitrogens, carboxylic oxygens) as computed by Cactvs 3.4.6.11 [1]. This high hydrogen bonding capacity (HBD=3, HBA=6) is greater than that of the methyl ester derivative (HBD=2, HBA=6) and pyrazine-2-carboxylic acid (HBD=1, HBA=4), potentially enabling stronger and more specific intermolecular interactions with biological targets or co-crystal formers [2].

H-Bonding Capacity
Reported
HBD 3 / HBA 6 vs pyrazine-2-carboxylic acid HBD 1 / HBA 4
May support co-crystal formation and solubility enhancement
Computed by Cactvs; experimental verification needed
Crystal engineering Co-crystallization Solubility

3,5-Diamino-6-bromo-pyrazine-2-carboxylic Acid: Key Applications


SAD Phasing in Protein-Ligand Crystallography

The bromine atom's significant anomalous scattering signal enables single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystals without the need for additional heavy-atom derivatization. This makes 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid a valuable tool for structural biology groups engaged in fragment-based drug discovery or mechanistic studies of pyrazine-binding enzymes [1]. The 5× higher anomalous scattering factor compared to the chloro analog translates to more robust experimental electron density maps at equivalent X-ray doses.

Suzuki-Miyaura Cross-Coupling Library Synthesis

The 6-bromo substituent serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or alkenyl groups at position 6. This enables the rapid synthesis of focused libraries to explore structure-activity relationships (SAR) around the pyrazine core in antimycobacterial, antifungal, or kinase inhibitor programs [2]. The carboxylic acid moiety further permits facile amide bond formation with amine-containing pharmacophores.

Solubility and Hydrogen Bonding for SPR and ITC

With three hydrogen bond donors and six acceptors, this compound exhibits a favorable hydrogen bonding profile that can enhance aqueous solubility and promote stable binding interactions. This property is advantageous for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies, where sufficient solubility is required for accurate kinetic and thermodynamic measurements [3]. The 98% purity specification further ensures minimal interference from impurities in sensitive biophysical assays.

Precursor to Pyrazinamide Antimycobacterial Analogs

As a direct analog of the core structure found in active antimycobacterial pyrazine-2-carboxylic acid amides, this compound serves as a versatile starting material for synthesizing novel pyrazinamide derivatives. By coupling the carboxylic acid with various amines, researchers can generate focused libraries to optimize potency against Mycobacterium tuberculosis, with the 6-bromo substituent providing a handle for further diversification [4].

Application
Selection Property
Validation Focus
Protein-ligand SAD phasing
Bromine anomalous scattering signal
Experimental electron density map quality
Cross-coupling library synthesis
6-Bromo handle for Suzuki-Miyaura
Diversification at position 6
Biophysical binding assays (SPR, ITC)
Hydrogen bond donor/acceptor profile
Aqueous solubility and minimal interference
Antimycobacterial SAR studies
Core pyrazine-2-carboxylic acid scaffold
Potency optimization via amide coupling

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